molecular formula C26H18F3N3O2S B2926445 (1-methyl-3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazol-4-yl)methyl 4-cyanobenzenecarboxylate CAS No. 318497-71-1

(1-methyl-3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazol-4-yl)methyl 4-cyanobenzenecarboxylate

Cat. No.: B2926445
CAS No.: 318497-71-1
M. Wt: 493.5
InChI Key: XWWLTNPHKUKFAF-UHFFFAOYSA-N
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Description

The compound (1-methyl-3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazol-4-yl)methyl 4-cyanobenzenecarboxylate is a chemical compound with the molecular formula C26H18F3N3O2S. It has a molecular weight of 493.500 Da . The compound is also known as 1-methyl-3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazol-4-yl)methanol .

Scientific Research Applications

Metal-Organic Frameworks (MOFs) Construction

The construction of copper metal–organic systems through altering the substituent positions of new flexible carboxylate ligands showcases the potential application in designing Metal-Organic Frameworks (MOFs). These frameworks, formed by the assembly of copper ions with flexible dicarboxylate ligands, exhibit diverse structures ranging from discrete molecular chairs to two-dimensional layer structures. Such MOFs have implications in various fields, including catalysis, gas storage, and separation technologies due to their unique structural characteristics (Dai et al., 2009).

Catalysis

The use of sulfuric acid esters as recyclable catalysts for the synthesis of bis(pyrazolones) demonstrates the compound's utility in facilitating chemical transformations. This approach, employing a condensation reaction between aromatic aldehydes and pyrazolone in the presence of a heterogeneous catalyst, highlights the potential for the development of more sustainable and efficient catalytic processes (Tayebi et al., 2011).

Pharmacological Research

The computational and pharmacological evaluation of novel heterocyclic derivatives, including pyrazoles, for their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, underscores the compound's significance in drug discovery and development. Such studies provide insights into the molecular mechanisms of action and therapeutic potential of these compounds in treating various ailments (Faheem, 2018).

Antimicrobial Agents

The design, synthesis, and characterization of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents demonstrate the compound's relevance in addressing microbial resistance. By exploring the antimicrobial efficacy of these synthesized compounds, researchers can identify new therapeutic agents capable of combating a broad spectrum of microbial pathogens (Bhat et al., 2016).

Safety and Hazards

The compound (1-methyl-3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazol-4-yl)methyl 4-cyanobenzenecarboxylate is associated with several hazard statements including H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

[1-methyl-3-phenyl-5-[3-(trifluoromethyl)phenyl]sulfanylpyrazol-4-yl]methyl 4-cyanobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18F3N3O2S/c1-32-24(35-21-9-5-8-20(14-21)26(27,28)29)22(23(31-32)18-6-3-2-4-7-18)16-34-25(33)19-12-10-17(15-30)11-13-19/h2-14H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWWLTNPHKUKFAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)COC(=O)C3=CC=C(C=C3)C#N)SC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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